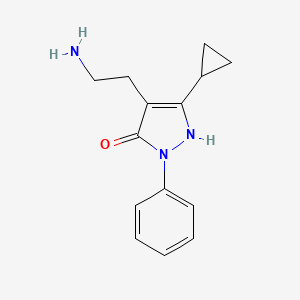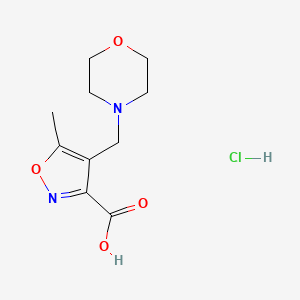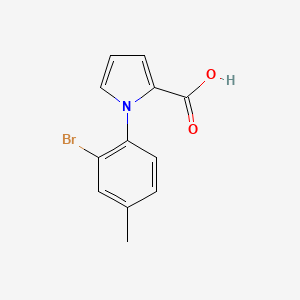
2-Propoxypropanoic acid
Descripción general
Descripción
2-Propoxypropanoic acid is a chemical compound that belongs to the class of aryloxypropanoic acids. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis, molecular structure, and chemical properties of related aryloxypropanoic acid derivatives. These compounds have garnered interest due to their potential therapeutic applications, such as the treatment of type II diabetes and their role as allosteric potentiators at certain receptors .
Synthesis Analysis
The synthesis of aryloxypropanoic acid derivatives has been improved through various methods. One such method offers several advantages over existing chemistry for the transformation of these compounds, which could be relevant for the synthesis of this compound . Another paper describes the liquid-phase synthesis of 2-methyl-2-aryloxypropanoic acid derivatives using polyethylene glycol (PEG) supported 2-bromo-2-methylpropanoate, which could potentially be adapted for the synthesis of this compound . Additionally, asymmetric syntheses of amino-substituted propanoic acids have been reported, which could inform the synthesis of chiral forms of this compound .
Molecular Structure Analysis
The molecular structure of aryloxypropanoic acids can be complex, and their conformation can significantly affect their biological activity. One study synthesized optically active 2-aryloxypropanoic acids and assigned their absolute configuration using NMR spectroscopy and DFT calculations . This approach could be applied to determine the stereochemistry of this compound.
Chemical Reactions Analysis
The chemical reactivity of aryloxypropanoic acid derivatives has been explored in several studies. For instance, novel propanoic acid derivatives have been synthesized and their reactivity investigated, leading to the formation of acyl chlorides, amides, and polycyclic ureas . These reactions could be relevant to the functionalization and further derivatization of this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of aryloxypropanoic acids are crucial for their application in pharmaceuticals. One study focused on the enantioseparation of these acids using capillary electrochromatography, which is important for the separation of enantiomers and could be applied to this compound . The mechanical and chemical stabilities of the columns used for this separation were also satisfactory, indicating the robustness of the method .
Aplicaciones Científicas De Investigación
Adsorption and Removal from Water
- Adsorption Behavior and Mechanism : Perfluoro-2-propoxypropanoic acid (GenX), an alternative to perfluorooctanoic acid (PFOA), has been detected in aquatic environments, raising significant concerns. A study by Wang et al. (2019) focused on the adsorption behavior and mechanism of GenX on various adsorbents, including activated carbon and anion-exchange resins. The study revealed insights into the initial adsorption kinetics, the effects of particle size and adsorbent types, and competitive adsorption scenarios, demonstrating the complex dynamics of GenX in water treatment processes (Wang et al., 2019).
Applications in Microscopy
- Rapid Chemical Dehydration for Electron Microscopy : The use of acidified 2,2-dimethoxypropane, a compound related to 2-propoxypropanoic acid, has been investigated by Muller and Jacks (1975) for chemically dehydrating biological tissues for electron microscopy. This technique maintained the ultrastructural integrity of various tissues, offering a simpler and faster alternative to traditional methods involving organic solvents (Muller & Jacks, 1975).
Synthesis and Derivative Applications
Improved Synthesis Methods : An improved method for synthesizing 2-methyl-2-aryloxypropanoic acid derivatives, which are important for potential treatment of type II diabetes, has been reported by Davis, Fitzgerald, and Guo (2004). Their method offered several advantages over existing chemistry, highlighting the ongoing evolution of synthetic approaches in this field (Davis, Fitzgerald, & Guo, 2004).
Synthesis of Optically Active Analogues : Ammazzalorso et al. (2008) synthesized a new set of optically active 2-aryloxypropanoic acids, achieving good yields and excellent enantiomeric excesses. The study also explored the assignment of absolute configuration using NMR spectroscopy and density functional theory (DFT) calculations, contributing to the understanding of stereochemistry in these compounds (Ammazzalorso et al., 2008).
Other Applications
- Agricultural Use : Carter and Keeley (1987) evaluated the use of various herbicides, including compounds related to this compound, for controlling Johnsongrass in cotton. Their research demonstrated the effectiveness of these herbicides in agricultural settings, providing insights into optimal usage and impact on crop yield (Carter & Keeley, 1987).
Direcciones Futuras
Research on related compounds, such as Per- and polyfluoroalkyl substances (PFASs), suggests that there are four major trends that will shape future research . These include the mobility of short-chain PFAS due to their high polarity, persistency, and volatility; the substitution of regulated substances with substitutes of similar concern; an increase in the structural diversity of existing PFAS molecules; and the exploration of the unknown “Dark Matter” of PFAS, which includes the amount, identity, formation pathways, and transformation dynamics of polymers and PFAS precursors .
Mecanismo De Acción
Target of Action
It is known that this compound is a synthetic petrochemical and is described as a perfluoroalkyl ether carboxylic acid . It is also known as hexafluoropropylene oxide dimer acid (HFPO-DA) and is among the class of per- and polyfluoroalkyl substances (PFASs) .
Mode of Action
It is known that this compound is used in the manufacturing process for fluoropolymers by reducing the surface tension in the process, allowing polymer particles to increase in size . The process is completed with chemical treatment or heating to remove the 2-Propoxypropanoic acid from the final polymer product .
Pharmacokinetics
It is soluble in water, with a solubility of 739 g/L . More research is needed to fully understand the ADME properties of this compound and their impact on bioavailability.
Result of Action
It is known that this compound is a persistent, bioaccumulative, and toxic synthetic organofluorine compound used to manufacture numerous products . It is raising concern because of its widespread occurrence in the aquatic environment and its refractoriness to conventional water treatment techniques .
Action Environment
The action environment of this compound is typically in the manufacturing process for fluoropolymers . Environmental factors such as temperature and pH could potentially influence the compound’s action, efficacy, and stability.
Propiedades
IUPAC Name |
2-propoxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-3-4-9-5(2)6(7)8/h5H,3-4H2,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCVNVLTHQVAPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30560985 | |
| Record name | 2-Propoxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30560985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56674-67-0 | |
| Record name | 2-Propoxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30560985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the environmental concerns surrounding perfluoro-2-propoxypropanoic acid (GenX)?
A1: GenX has emerged as a significant drinking water contaminant, particularly in areas near manufacturing facilities. [] A study focusing on the Cape Fear River watershed, impacted by PFAS manufacturing, found average GenX concentrations of 631 ng/L in raw drinking water. [] This raises concerns as GenX is a replacement for other PFAS like perfluorooctanoic acid (PFOA), which have been linked to various health issues. The presence of GenX and other emerging PFAS in drinking water sources highlights the need for improved monitoring and treatment strategies.
Q2: How effectively do current water treatment methods remove GenX and other PFAS?
A2: While conventional water treatment methods may effectively remove legacy PFAS like PFOA and PFOS, the efficacy of these methods for removing GenX and other emerging PFAS requires further investigation. Research indicates that GenX exhibits lower adsorbability onto powdered activated carbon (PAC) compared to legacy PFAS. [] This suggests that current treatment methods relying on PAC may be less effective at removing GenX, necessitating the development of alternative or supplementary treatment technologies to ensure safe drinking water.
Q3: How does the structure of PFAS, including GenX, influence their adsorption to materials used in water treatment?
A3: Studies demonstrate that the structure of PFAS significantly impacts their adsorption behavior on materials like activated carbon and anion exchange resins. [] The length of the perfluoroalkyl chain plays a crucial role, with longer chains generally leading to stronger adsorption. [] This is likely due to increased hydrophobic interactions between the longer fluorocarbon chain and the adsorbent surface. Additionally, the functional group also influences adsorption, with sulfonic acids exhibiting higher adsorption than carboxylic acids of the same chain length. [] This difference in adsorption behavior underscores the need for tailored treatment approaches for different classes of PFAS, considering their specific structural characteristics.
Q4: How do researchers assess the potential toxicity of GenX and other emerging PFAS?
A4: Researchers utilize zebrafish as a model organism to investigate the developmental toxicity and neurotoxicity of various PFAS, including GenX. [] Zebrafish embryos are exposed to different PFAS concentrations throughout development, and subsequent assessments include monitoring for developmental abnormalities, behavioral changes (such as hyperactivity), and analyzing tissue accumulation of these chemicals. [] This approach allows for the identification of potential hazards associated with exposure to these emerging contaminants.
Q5: Are there any observed links between the chemical structure of PFAS and their toxicological effects?
A5: Research suggests a connection between the structure of certain PFAS and their toxicity profiles. For instance, a study found that among aliphatic sulfonic acid PFAS, longer carbon chain lengths correlated with increased developmental neurotoxicity in zebrafish, although this trend wasn't observed for developmental toxicity. [] These findings highlight the complexity of PFAS toxicity and underscore the importance of considering structural features when assessing the potential risks associated with these chemicals.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



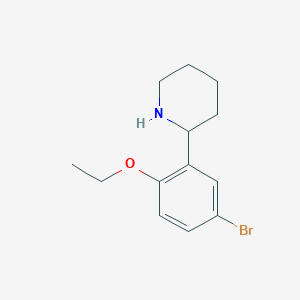
![2-[3-(Aminomethyl)pyrrolidin-1-YL]ethanol oxalate](/img/structure/B1286334.png)
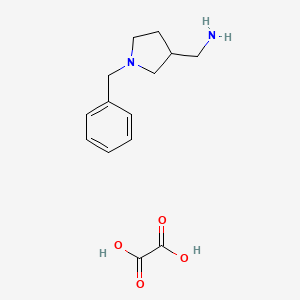
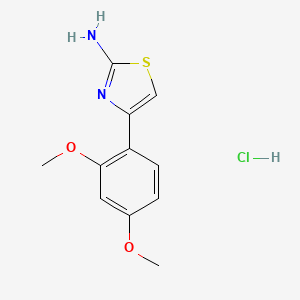

![2-(2,5-Dimethoxyphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1286343.png)
